molecular formula C10H15N3O2S B2800773 5-(Piperidine-1-sulfonyl)pyridin-2-amine CAS No. 627839-20-7

5-(Piperidine-1-sulfonyl)pyridin-2-amine

Cat. No.: B2800773
CAS No.: 627839-20-7
M. Wt: 241.31
InChI Key: QTSQMRRSHUXCMI-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)pyridin-2-amine is an organic compound that features a piperidine ring and a pyridine ring connected by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)pyridin-2-amine typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidine-1-sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(Piperidine-1-sulfonyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine ring in 5-(Piperidine-1-sulfonyl)pyridin-2-amine.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

This compound is unique due to the presence of both piperidine and pyridine rings connected by a sulfonyl group. This structure imparts specific chemical and biological properties that are not observed in simpler compounds like piperidine or pyridine .

Properties

IUPAC Name

5-piperidin-1-ylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSQMRRSHUXCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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